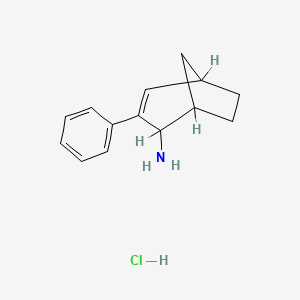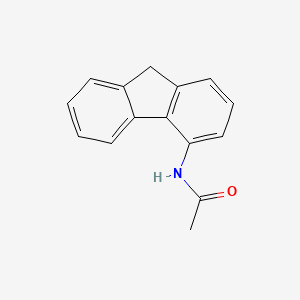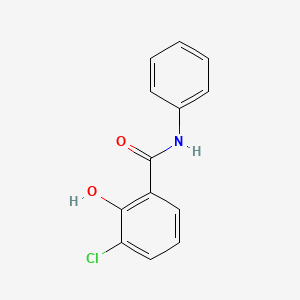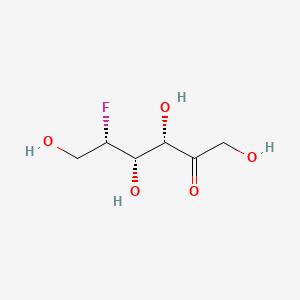
3-Pboea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenoxybenzoic acid (3-Pboea) is an organic compound that is commonly used as a biomarker for exposure to pyrethroid insecticides. It is a metabolite formed when pyrethroid insecticides are broken down in the body. This compound is significant in environmental and biological studies due to its role in monitoring human and animal exposure to these insecticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenoxybenzoic acid can be synthesized through various chemical reactions. One common method involves the hydrolysis of 3-phenoxybenzyl alcohol. The reaction typically requires an acidic or basic catalyst and is carried out under controlled temperature conditions to ensure complete conversion to the acid form .
Industrial Production Methods
In industrial settings, 3-Phenoxybenzoic acid is produced using large-scale chemical reactors. The process involves the use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-Phenoxybenzoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: It can be reduced to form 3-phenoxybenzyl alcohol.
Substitution: It can undergo substitution reactions where the phenoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, benzyl alcohols, and other phenoxy derivatives .
Scientific Research Applications
3-Phenoxybenzoic acid is widely used in scientific research due to its role as a biomarker for pyrethroid exposure. Its applications include:
Chemistry: Used in the synthesis of various organic compounds.
Biology: Used to study the metabolism of pyrethroid insecticides in living organisms.
Medicine: Used in toxicological studies to assess human exposure to insecticides.
Industry: Used in the development of new insecticides and in environmental monitoring.
Mechanism of Action
3-Phenoxybenzoic acid exerts its effects primarily through its role as a metabolite of pyrethroid insecticides. It is formed when pyrethroids are metabolized by esterases in the liver. The compound then undergoes further metabolism to form conjugates that are excreted in the urine. The molecular targets and pathways involved include the inhibition of sodium channels in nerve cells, which is a characteristic action of pyrethroid insecticides .
Comparison with Similar Compounds
Similar Compounds
- 4-Phenoxybenzoic acid
- 2-Phenoxybenzoic acid
- 3-Phenoxybenzyl alcohol
Comparison
3-Phenoxybenzoic acid is unique due to its specific role as a biomarker for pyrethroid exposure. While other phenoxybenzoic acids and benzyl alcohols may have similar chemical structures, they do not serve the same specific function in monitoring pyrethroid exposure. This uniqueness makes 3-Phenoxybenzoic acid particularly valuable in environmental and toxicological studies .
Properties
CAS No. |
75590-28-2 |
|---|---|
Molecular Formula |
C14H18ClN |
Molecular Weight |
235.75 g/mol |
IUPAC Name |
3-phenylbicyclo[3.2.1]oct-3-en-2-amine;hydrochloride |
InChI |
InChI=1S/C14H17N.ClH/c15-14-12-7-6-10(8-12)9-13(14)11-4-2-1-3-5-11;/h1-5,9-10,12,14H,6-8,15H2;1H |
InChI Key |
SPCCGGLGEPAAIC-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C=C(C2N)C3=CC=CC=C3.Cl |
Canonical SMILES |
C1CC2CC1C=C(C2N)C3=CC=CC=C3.Cl |
Synonyms |
3-PBOEA 3-phenylbicyclo(3.2.1)oct-3-en-2-amine exo-3-phenylbicyclo(3.2.1)oct-3-en-2-amine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Iron(2+);3-[8,13,18-tris(2-carboxyethyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid](/img/structure/B1204767.png)


